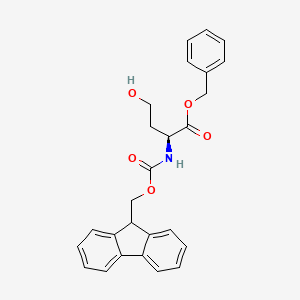

N-Fmoc-L-homoserine benzyl ester

Description

Properties

IUPAC Name |

benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-15-14-24(25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,30)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNSAAASVHRAAZ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of N Fmoc L Homoserine Benzyl Ester and Its Derivatives

De Novo Synthetic Routes to N-Fmoc-L-Homoserine Benzyl (B1604629) Ester

De novo synthesis offers the advantage of building the molecule from simpler, achiral starting materials, allowing for the introduction of the desired stereochemistry at a specific step.

Stereoselective Synthesis and Enantiomeric Purity Maintenance

The creation of N-Fmoc-L-homoserine benzyl ester with high enantiomeric purity is paramount for its application in peptide synthesis, as the biological activity of peptides is highly dependent on their stereochemistry. Stereoselective synthetic routes often employ chiral catalysts or auxiliaries to direct the formation of the desired L-enantiomer. For instance, asymmetric hydrogenation or alkylation reactions can be utilized to set the stereocenter at the alpha-carbon.

Maintaining enantiomeric purity throughout the synthetic sequence is a significant challenge. Racemization can occur under both acidic and basic conditions, particularly during the protection and deprotection steps. Chiral High-Performance Liquid Chromatography (HPLC) is a critical analytical tool to monitor the enantiomeric excess (ee) at each stage of the synthesis. researchgate.netrsc.org For example, a reported synthesis of an analog, Fmoc-L-homopropargylglycine-OH, demonstrated the achievement of >98% ee, which was verified by chiral HPLC analysis of the final Fmoc-protected derivative. nih.gov The choice of solvents can also play a crucial role in preventing racemization. While solvents like benzene (B151609) and carbon tetrachloride have been traditionally used, safer and less hazardous alternatives like cyclohexane (B81311) are now preferred to avoid racemization during esterification. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Amine (Fmoc) and Carboxyl (Benzyl Ester) Protection

The protection of the amine and carboxyl groups is a critical aspect of the synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, while the benzyl ester is an acid-labile protecting group for the carboxylic acid. This orthogonality allows for the selective deprotection of either group without affecting the other.

Amine (Fmoc) Protection: The introduction of the Fmoc group is typically achieved by reacting L-homoserine benzyl ester with Fmoc-chloride or Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in the presence of a base. rsc.orgorganic-chemistry.org Optimization of these conditions is crucial to maximize yield and minimize side reactions. Common side reactions include the formation of di- and tri-peptides. organic-chemistry.org The use of stable reagents like Fmoc-benzotriazoles in the presence of triethylamine (B128534) at room temperature can afford high yields of Fmoc-protected amino acids free from such impurities. organic-chemistry.org Aqueous media have also been explored for Fmoc protection, offering a more environmentally friendly approach. rsc.orgorganic-chemistry.org

Carboxyl (Benzyl Ester) Protection: The benzyl ester is typically formed through Fischer-Speier esterification, where the amino acid is treated with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid. researchgate.netresearchgate.net This reaction is often carried out in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. researchgate.net While traditional solvents like benzene and toluene (B28343) have been used, they can lead to racemization at high temperatures. researchgate.netresearchgate.net The use of cyclohexane as a solvent has been shown to be effective in preparing enantiomerically pure amino acid benzyl esters. researchgate.netresearchgate.net Alternative methods for benzylation under milder conditions include the use of reagents like 2-benzyloxy-1-methylpyridinium triflate, which can install the benzyl group under neutral conditions. nih.govorganic-chemistry.org

| Protection Step | Reagents | Conditions | Key Considerations |

| Amine (Fmoc) Protection | Fmoc-Cl, Fmoc-OSu, Fmoc-benzotriazoles | Base (e.g., triethylamine), Aqueous or organic solvent | Minimizing di- and tri-peptide formation, ensuring complete reaction. |

| Carboxyl (Benzyl Ester) Protection | Benzyl alcohol, p-toluenesulfonic acid | Azeotropic removal of water (e.g., with cyclohexane) | Preventing racemization, driving the reaction to completion. |

Derivatization Strategies from L-Homoserine Precursors

Starting from the readily available chiral precursor, L-homoserine, provides a more direct route to this compound and its derivatives.

Controlled Functionalization of the Homoserine Side Chain

The hydroxyl group on the side chain of L-homoserine offers a handle for further functionalization to create a variety of derivatives. For the synthesis of the parent this compound, this hydroxyl group remains unprotected. However, for the synthesis of derivatives, this group can be modified. For instance, O-acylhomoserine esters can be synthesized from homoserine and the corresponding acyl-CoA. nih.gov While O-phosphohomoserine is a major activated derivative in plants, the synthesis of other esters has been demonstrated. nih.gov The controlled functionalization allows for the introduction of various moieties to modulate the properties of the final peptide.

Regioselective Esterification and Amine Protection Techniques

When starting with L-homoserine, which has three functional groups (amine, carboxylic acid, and hydroxyl), regioselectivity is key. The protection of the amine and esterification of the carboxylic acid must be performed without affecting the side-chain hydroxyl group.

Regioselective Esterification: The direct esterification of L-homoserine with benzyl alcohol and an acid catalyst will primarily yield the benzyl ester, as the carboxyl group is more reactive under these conditions than the hydroxyl group. The reaction conditions are similar to those described in section 2.1.2.

Regioselective Amine Protection: Following esterification, the amine group of L-homoserine benzyl ester can be selectively protected with the Fmoc group. The reaction conditions are similar to those described for Fmoc protection in section 2.1.2. The hydroxyl group is generally less reactive than the primary amine towards Fmoc-Cl or Fmoc-OSu, allowing for selective N-protection. The use of specific reagents and conditions can enhance this selectivity. For example, certain N-protection procedures are designed to be regioselective for amines even in the presence of multiple hydroxyl groups. organic-chemistry.org

| Reaction | Starting Material | Reagents | Key Outcome |

| Esterification | L-Homoserine | Benzyl alcohol, p-toluenesulfonic acid | L-Homoserine benzyl ester |

| Amine Protection | L-Homoserine benzyl ester | Fmoc-Cl or Fmoc-OSu, base | This compound |

Advanced Synthetic Techniques for Fmoc-Homoserine Derivatives

Beyond the classical methods, advanced synthetic techniques are being developed to improve the efficiency, purity, and diversity of Fmoc-homoserine derivatives. Chemoenzymatic methods, for example, utilize enzymes as catalysts for specific transformations. Papain has been shown to mediate the polymerization of amino acid esters, and the nature of the ester group, such as a benzyl ester, can enhance the efficiency of this process. acs.org Solid-phase peptide synthesis (SPPS) protocols are continuously being refined, with a focus on developing new and improved protecting groups and coupling reagents to handle challenging sequences and modifications. nih.govnih.gov These advancements are crucial for the synthesis of complex peptides and proteins containing N-Fmoc-L-homoserine and its derivatives.

Application of Catalytic Processes in this compound Synthesis and Modification

Catalytic methods offer significant advantages in the synthesis and modification of complex molecules like this compound, providing pathways to increased efficiency, selectivity, and functional group tolerance. While direct catalytic routes for the synthesis of this specific compound are not extensively documented, principles from related amino acid modifications can be applied.

One significant area of catalytic modification involves the side chain of homoserine. The primary alcohol of the homoserine side chain is a key site for catalytic transformation. For instance, oxidation of the hydroxyl group in a homoserine-containing peptide can yield an aspartic acid residue, a transformation that can be achieved using various catalytic systems. Research has shown that reagents such as pyridinium (B92312) dichromate (PDC) and ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄) can catalyze this oxidation. nih.gov Although these methods were demonstrated on dipeptides, the principles are applicable to the modification of the this compound side chain, potentially after incorporation into a larger peptide sequence.

Table 1: Catalytic Oxidation of Homoserine-Containing Dipeptide

| Entry | Oxidizing Agent (Catalyst) | Solvent | Yield of Desired Product (%) | Reference |

|---|---|---|---|---|

| 1 | PDC (3 eq.) | DMF | 26 | nih.gov |

| 2 | RuCl₃ (catalytic) / NaIO₄ | - | ~40 | nih.gov |

| 3 | RuCl₃ (stoichiometric) / NaIO₄ | - | ~40 | nih.gov |

Data derived from studies on a homoserine-glycine dipeptide.

Furthermore, palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the modification of protected amino acids. For example, the coupling of organozinc reagents derived from N-Fmoc-3-iodoalanine tert-butyl ester with various electrophiles under palladium catalysis has been used to synthesize substituted phenylalanines. rsc.org This strategy, which starts from L-serine (a close structural analog of L-homoserine), highlights the potential for similar palladium-catalyzed cross-coupling reactions on a suitably functionalized this compound to create novel, non-natural amino acid derivatives.

The esterification of the carboxylic acid moiety to form the benzyl ester can also be facilitated by catalytic means. While classical methods often rely on stoichiometric activating agents, the development of catalytic esterification protocols is a key area of research.

Sustainable and Green Chemistry Approaches in Amino Acid Derivative Preparation

The principles of green chemistry are increasingly being integrated into peptide and amino acid derivative synthesis to reduce environmental impact and improve safety and efficiency. These approaches focus on minimizing waste, using less hazardous chemicals, and designing more energy-efficient processes.

A major focus of green peptide chemistry is the reduction or replacement of hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). One innovative strategy is the development of water-soluble protecting groups. The 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, a sulfonated version of Fmoc, has been designed to be compatible with water as a reaction medium. nih.gov This allows for solid-phase peptide synthesis (SPPS) to be conducted under aqueous conditions, drastically reducing the reliance on organic solvents. The synthesis of Smoc-protected amino acids, including those structurally similar to homoserine, enables a more sustainable approach to peptide assembly. nih.gov

The development of milder and more environmentally benign reagents is also crucial. For instance, the hydrolysis of methyl or ethyl esters of Fmoc-protected amino acids, a necessary step to liberate the carboxylic acid for peptide coupling, traditionally uses harsh basic conditions that can compromise the base-labile Fmoc group. Research has shown that using calcium(II) iodide as a protective agent allows for the mild and selective hydrolysis of the ester without significant Fmoc deprotection. nih.govmdpi.com This method offers a greener alternative to traditional saponification, using less hazardous and more cost-effective chemicals. nih.govmdpi.com

Table 2: Green Chemistry Approaches in Amino Acid Derivative Synthesis

| Approach | Key Feature | Example | Benefit | Reference |

|---|---|---|---|---|

| Water-Soluble Protecting Groups | Use of Smoc (sulfonated Fmoc) | Aqueous Solid-Phase Peptide Synthesis | Reduces use of toxic organic solvents | nih.gov |

| Orthogonal Ester Hydrolysis | Calcium(II) iodide as Fmoc-protective agent | Selective hydrolysis of amino esters | Avoids harsh basic conditions, greener reagents | nih.govmdpi.com |

| Minimal Protection Strategy | Coupling of side-chain unprotected amino acids | Fmoc-Arg/His/Tyr-OH couplings in SPPS | Reduces synthetic steps and waste | researchgate.net |

| Agro-Waste Solvents | Use of solvents derived from agricultural waste | Peptide bond formation in biphasic conditions | Utilizes renewable resources, reduces toxicity | - |

Additionally, the entire lifecycle of the synthetic process is considered, including the source of starting materials. The use of bio-based solvents and reagents derived from renewable resources, such as agro-waste, is an emerging area in green chemistry. sophim.com These approaches, combined with energy-efficient techniques like microwave-assisted synthesis, contribute to a more sustainable paradigm for the preparation of compounds like this compound.

N Fmoc L Homoserine Benzyl Ester As a Core Building Block in Advanced Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

N-Fmoc-L-homoserine benzyl (B1604629) ester serves as a crucial building block in the sophisticated process of creating synthetic peptides. Its unique structure is particularly well-suited for Solid-Phase Peptide Synthesis (SPPS), a technique that has become the dominant method for producing peptides for research and therapeutic applications. nih.gov

Efficient Coupling Reagents and Reaction Protocols for Peptide Elongation

The incorporation of N-Fmoc-L-homoserine benzyl ester into a growing peptide chain during SPPS requires efficient coupling reagents to form the amide bond. A variety of reagents have been developed to facilitate this critical step, ensuring high yields and minimizing side reactions. Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts such as PyBOP, HBTU, and HATU. researchgate.netuniurb.it These are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance coupling efficiency and suppress racemization. uniurb.itias.ac.in

Standard protocols for peptide elongation involve a cyclical process:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.netuci.edu

Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc adduct. uci.edu

Coupling: The next amino acid in the sequence, in this case, this compound, is pre-activated with a coupling reagent and added to the resin to react with the newly exposed N-terminal amine of the growing peptide chain. researchgate.net

Washing: The resin is washed again to remove unreacted amino acid and coupling byproducts. uci.edu

This cycle is repeated for each amino acid in the desired peptide sequence. The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) or chloranil (B122849) test to ensure complete reaction before proceeding to the next step. researchgate.net

Table 1: Common Coupling Reagents for SPPS

| Coupling Reagent | Full Name | Additive |

|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | HOBt or Oxyma |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) | HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | --- |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | --- |

Selective Cleavage of the Benzyl Ester and Post-Synthetic Functionalization in SPPS

Once the benzyl group is removed, the newly exposed hydroxyl group on the homoserine side chain becomes a reactive handle for a variety of chemical modifications. This enables the introduction of diverse functionalities, such as:

Fluorescent labels for imaging studies

Biotin tags for affinity purification

PEGylation to improve solubility and pharmacokinetic properties

Attachment of other molecules to create complex peptide conjugates

This ability to perform on-resin modifications is a powerful tool for creating peptides with tailored properties for specific applications in research and drug discovery. digitellinc.com

Considerations for Resin Functionalization and Loading in Peptide Assembly

The choice of solid support, or resin, is a critical factor in SPPS. The resin must be chemically stable throughout the synthesis and allow for efficient interaction between the growing peptide chain and the reagents. almacgroup.com For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. uci.edusigmaaldrich.com

The loading capacity of the resin, defined as the number of reactive sites per gram of resin (mmol/g), is another important consideration. ias.ac.inpeptide.com

High-loading resins can be advantageous for producing larger quantities of a peptide. biotage.com

Low-loading resins are often preferred for the synthesis of long or difficult sequences, as they can help to minimize interchain aggregation, a phenomenon where peptide chains on the resin clump together, hindering reaction efficiency. biotage.com

Utility in Solution-Phase Peptide Synthesis Strategies

While SPPS is the most common method, this compound is also a valuable building block in traditional solution-phase peptide synthesis. In this approach, the peptide is synthesized sequentially in a homogenous solution, with purification of the intermediate peptide fragments after each coupling step.

The Fmoc group provides N-terminal protection, and the benzyl ester protects the homoserine side-chain hydroxyl group. The principles of coupling and deprotection are similar to SPPS, employing reagents like DIC and additives like HOBt to facilitate amide bond formation. The orthogonality of the Fmoc and benzyl protecting groups remains a key advantage in solution-phase synthesis, allowing for selective deprotection and modification. chempep.com

Solution-phase synthesis can be advantageous for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support.

Mitigation of Undesired Side Reactions during Peptide Chain Assembly

Several side reactions can occur during the iterative cycles of peptide synthesis, potentially leading to impurities and reduced yields. The use of this compound, within the context of the Fmoc/tBu strategy, helps to mitigate some of these issues, while others require specific precautions.

Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. chempep.com This is particularly prevalent when proline is one of the first two residues. Using sterically bulky resins like 2-chlorotrityl chloride can help to inhibit this side reaction. chempep.compeptide.com

Racemization: The chiral integrity of the amino acids must be maintained throughout the synthesis. The use of urethane-based protecting groups like Fmoc helps to suppress racemization during the activation and coupling steps. nih.gov The choice of coupling reagents and additives, such as HOBt, also plays a crucial role in preventing loss of stereochemical purity. uniurb.it

Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation on the resin. This can hinder both the deprotection and coupling steps. sigmaaldrich.com Strategies to overcome aggregation include using specialized solvents, coupling at elevated temperatures, or incorporating backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group. chempep.compeptide.com

By carefully selecting protecting groups, coupling reagents, and reaction conditions, the potential for these and other side reactions can be significantly minimized, leading to the successful synthesis of the target peptide containing this compound.

Control of Epimerization during Peptide Coupling Reactions

Epimerization, the change in configuration at a stereocenter, is a significant risk during the activation and coupling steps of peptide synthesis. For an L-amino acid, this results in the undesired formation of the D-epimer, which can be difficult to separate from the target peptide and can have profound effects on its biological activity. The mechanism of racemization typically involves the abstraction of the alpha-proton of the activated amino acid, a process facilitated by the presence of a base. nih.gov

The use of the N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on L-homoserine is in itself a primary strategy to suppress racemization. Urethane-based protecting groups, including Fmoc and Boc, are known to reduce the tendency for epimerization compared to other N-terminal protecting groups. biosynth.comresearchgate.net This is because the electronic nature of the urethane (B1682113) linkage makes the alpha-proton less acidic and less susceptible to base-catalyzed abstraction.

Despite the inherent protection afforded by the Fmoc group, the choice of coupling reagents and reaction conditions plays a critical role in maintaining the stereochemical integrity of the this compound residue during its incorporation into the growing peptide chain. The risk of epimerization is particularly pronounced for certain amino acids, such as histidine and cysteine, and can be exacerbated by factors like extended activation times or elevated temperatures. nih.govpeptide.com While homoserine is not typically listed among the most racemization-prone residues, the general principles for minimizing epimerization are directly applicable.

Key strategies to control epimerization include:

Selection of Coupling Reagents: The choice of activating agent is paramount. While highly efficient, some phosphonium and aminium/uronium salt reagents (e.g., HBTU, HATU) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can promote racemization. nih.gov Reagents known for their ability to suppress this side reaction, such as diethyl phosphite (B83602) (DEPBT) or 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are often preferred, especially when coupling sensitive residues. nih.govresearchgate.net The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) to the coupling mixture can also effectively minimize epimerization. peptide.com

Base Selection: The nature and strength of the base used during the coupling reaction are crucial. Less sterically hindered or stronger bases can increase the rate of alpha-proton abstraction. The use of sterically hindered, non-nucleophilic bases such as DIPEA is standard, but for particularly sensitive couplings, even milder bases like N-methylmorpholine (NMM) or collidine may be considered. nih.gov

Minimizing Pre-activation Time: The activated amino acid is the species susceptible to racemization. Therefore, minimizing the time the activated ester of this compound exists before reacting with the free N-terminus of the peptide chain is a critical control measure. In situ activation, where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound peptide, is generally preferred over pre-activation protocols.

The following table summarizes the influence of various factors on the control of epimerization during the coupling of Fmoc-protected amino acids.

| Factor | Low Epimerization Condition | High Epimerization Condition | Rationale |

| Nα-Protecting Group | Urethane-type (Fmoc, Boc) | Acyl-type | Urethane groups reduce the acidity of the α-proton, thus preventing its abstraction. biosynth.comresearchgate.net |

| Coupling Reagent | Carbodiimides (with additives), DEPBT, COMU | Uronium/Aminium salts (without additives) | Reagents like DEPBT are inherently less prone to causing racemization. Additives like HOBt suppress the formation of the highly reactive, racemization-prone oxazolone (B7731731) intermediate. nih.govresearchgate.net |

| Base | Sterically hindered (DIPEA), Milder bases (NMM) | Strong, non-hindered bases | Stronger bases more readily abstract the α-proton, leading to racemization. nih.gov |

| Activation Time | In situ activation (short) | Pre-activation (long) | The activated amino acid is the species at risk; minimizing its lifetime reduces the opportunity for epimerization. nih.gov |

Strategies to Circumvent Side-Chain Reactivity and Rearrangements (e.g., Aspartimide Formation from Aspartic Acid Precursors)

The side chain of homoserine, with its benzyl-protected hydroxyl group, presents a different set of challenges compared to other amino acids. The prompt draws an analogy to aspartimide formation, a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue (especially Asp-Gly or Asp-Ser sequences), forming a cyclic imide. nih.goviris-biotech.de This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-epimers, leading to a complex and difficult-to-purify mixture of byproducts. nih.gov

While this compound does not form an aspartimide, its side chain can undergo analogous intramolecular cyclization. The primary side reaction for homoserine derivatives is the formation of a γ-lactone. This can occur under various conditions, particularly during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA). The benzyl ether protecting the homoserine side chain is cleaved by TFA, and the resulting free hydroxyl group can attack the C-terminal carbonyl of the homoserine residue itself, leading to the formation of a stable five-membered homoserine lactone ring and cleavage of the peptide chain C-terminal to the homoserine residue. peptide.com

A key strategy to circumvent side-chain issues involves using a precursor amino acid that is later converted to the desired residue. This approach has been demonstrated by using homoserine as a precursor for aspartic acid specifically to avoid aspartimide formation. nih.gov In this innovative strategy, a trityl-protected homoserine derivative, Fmoc-homoSerine(OTrt)-OH, is incorporated into the peptide chain. The trityl group is stable during the Fmoc-SPPS cycles but can be removed to reveal the primary alcohol. At a late stage in the synthesis, this alcohol is oxidized using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) to generate the desired aspartic acid residue. nih.gov This method completely bypasses the risk of aspartimide formation because the susceptible side-chain ester is never present during the synthesis.

This "precursor" strategy highlights a powerful principle in peptide chemistry: if a residue is prone to deleterious side reactions, it can sometimes be replaced by a stable surrogate that is converted to the final structure under controlled conditions after the main peptide backbone has been assembled. For this compound itself, where the goal is to incorporate the homoserine residue intact, the main strategies revolve around careful selection of protecting groups and cleavage conditions to prevent lactonization.

The table below outlines strategies to circumvent side-chain reactivity for homoserine and its analogue, aspartic acid.

| Amino Acid | Problematic Side Reaction | Strategy to Circumvent | Mechanism of Prevention |

| Aspartic Acid (with side-chain ester) | Aspartimide Formation | Use of bulky side-chain esters (e.g., O-tBu); Use of backbone protecting groups (e.g., Dmb); Use of homoserine precursor. peptide.comnih.gov | Bulky esters sterically hinder the nucleophilic attack from the backbone amide. Backbone protection prevents the amide nitrogen from being available for cyclization. The precursor strategy avoids having a side-chain ester altogether during synthesis. nih.gov |

| Homoserine (with side-chain protection) | γ-Lactone Formation | Careful selection of cleavage cocktails; Use of orthogonal protecting groups that are stable to final cleavage conditions if lactonization is a major concern. | Scavengers in the cleavage cocktail can quench reactive carbocations that promote side reactions. Choosing a protecting group that remains on the side chain during cleavage (if the final product allows) prevents the free hydroxyl from participating in cyclization. |

Applications of N Fmoc L Homoserine Benzyl Ester in the Construction of Complex Biologically Relevant Molecules

Design and Synthesis of Unnatural Amino Acids and Diverse Derivatives

The chemical scaffold of N-Fmoc-L-homoserine benzyl (B1604629) ester is an ideal platform for generating non-proteinogenic amino acids. The side-chain hydroxyl group can be readily converted into other functionalities, and the carbon backbone can be extended, leading to novel building blocks for incorporation into peptides and other macromolecules.

A significant challenge in the synthesis of complex glycopeptides, such as those found in proteoglycans, is the incorporation of both an aspartic acid residue and acid-sensitive modifications like O-sulfated glycans. nih.gov Standard protecting groups for the aspartic acid side-chain carboxyl group often require strong acidic conditions for removal, which can cleave the delicate sulfate (B86663) esters. nih.gov

To circumvent this issue, a novel strategy employs homoserine as a masked precursor for aspartic acid. nih.gov In this approach, a peptide is first assembled using an Fmoc-protected homoserine building block. After the full peptide or glycopeptide has been synthesized, the homoserine side-chain's primary alcohol is oxidized to a carboxylic acid in a "late-stage" transformation. This conversion is successfully achieved under mild conditions using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst with bis(acetoxy)iodobenzene (BAIB) as the stoichiometric oxidant. nih.gov This method successfully yielded a glycopeptide containing both aspartic acid and an O-sulfated glycan for the first time. nih.gov

A potential side reaction during this oxidation is the intramolecular cyclization of an aldehyde intermediate with the preceding backbone amide, which would form an undesired γ-hydroxy lactam. nih.gov However, by carefully controlling the stoichiometry of the TEMPO catalyst, this side reaction can be effectively minimized, preserving the integrity of the desired peptide. nih.gov

Homotyrosine, a non-proteinogenic amino acid found in natural cyclic peptides like anabaenopeptins, represents a valuable target for synthetic chemists. ulaval.canih.gov A highly efficient route to enantiopure N-Fmoc-L-homotyrosine has been developed starting from L-homoserine. ulaval.ca This modern approach utilizes metallaphotoredox catalysis to forge the key carbon-carbon bond.

The synthesis begins with the conversion of commercially available L-homoserine into a fully protected and brominated intermediate, N-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl ester. ulaval.ca This alkyl bromide is then coupled with an aromatic partner, such as 4-tert-butoxybromobenzene, using a metallaphotoredox cross-electrophile coupling reaction. ulaval.canih.gov This catalytic method demonstrates excellent tolerance for the Fmoc protecting group, which is crucial for the product's direct use in solid-phase peptide synthesis (SPPS). ulaval.ca The resulting Fmoc-L-homotyrosine(tBu)-OH can then be incorporated into complex peptides, as demonstrated by its use in the total synthesis of anabaenopeptin F. ulaval.canih.gov

Table 1: Synthesis of Fmoc-L-homotyrosine via Metallaphotoredox Catalysis

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | L-Homoserine | Hydrobromic acid | (S)-2-Amino-4-bromobutanoic acid | Side-chain functionalization |

| 2 | (S)-2-Amino-4-bromobutanoic acid | Fmoc-OSu, NaHCO₃ | N-Fmoc-(S)-2-amino-4-bromobutanoic acid | N-α-protection |

The homoserine framework is readily adaptable for creating amino acids with extended and functionalized side chains. nih.govnih.gov A particularly useful functional group is the aminooxy moiety, which enables specific chemical reactions for bioconjugation. nih.govresearchgate.net

Peptides constructed from β-amino acids (β-peptides) often exhibit remarkable stability towards enzymatic degradation and can adopt stable, predictable secondary structures. core.ac.uk The Arndt-Eistert reaction is a classic and powerful method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids. organic-chemistry.orgwikipedia.orglibretexts.org

This process begins with the activation of an N-Fmoc-protected α-amino acid, such as a derivative of homoserine. The activated carboxylic acid (e.g., as a mixed anhydride (B1165640) or acid chloride) is then reacted with diazomethane (B1218177) to form an intermediate α-diazoketone. core.ac.ukorganic-chemistry.org The crucial step is the subsequent Wolff rearrangement of this diazoketone, which is catalyzed by silver(I) salts (e.g., silver benzoate) or promoted by heat or light. organic-chemistry.orglibretexts.org The rearrangement generates a highly reactive ketene, which is trapped by a nucleophile present in the reaction mixture. When water is used as the nucleophile, the corresponding β-amino acid is formed. organic-chemistry.org This method preserves the stereochemistry at the α-carbon and is a popular route for producing enantiomerically pure β-amino acid building blocks for peptide synthesis. libretexts.org

Table 2: Key Steps of the Arndt-Eistert Homologation for β-Amino Acid Synthesis

| Step | Description | Intermediate/Product | Key Reagent(s) |

|---|---|---|---|

| 1 | Carboxylic Acid Activation | Acid Chloride or Mixed Anhydride | Thionyl chloride or Alkyl chloroformate |

| 2 | Diazoalkane Acylation | α-Diazoketone | Diazomethane (CH₂N₂) |

| 3 | Wolff Rearrangement | Ketene | Silver(I) oxide (Ag₂O), heat, or light |

Creation of Tailored Peptide Analogs and Peptidomimetics

The unnatural amino acids derived from N-Fmoc-L-homoserine benzyl ester are instrumental in the creation of tailored peptide analogs and peptidomimetics. ljmu.ac.uk These novel molecules are designed to mimic or improve upon the properties of natural peptides, such as enhancing stability, increasing receptor affinity, or altering biological activity. chempep.com

The incorporation of β-homoamino acids (see 4.1.4) into a peptide sequence results in β-peptides, a prominent class of peptidomimetics. The extra carbon in the backbone fundamentally changes the peptide's folding propensity and renders it resistant to degradation by common proteases. core.ac.uk Similarly, incorporating side-chain extended or functionalized amino acids like homotyrosine or aminooxy-containing residues allows for the fine-tuning of a peptide's properties. For example, the synthesis of anabaenopeptin F analogs with homotyrosine helps in studying structure-activity relationships of these bioactive cyclic peptides. ulaval.canih.gov These building blocks expand the chemical space available to peptide chemists, enabling the design of peptides with novel structures and functions.

Bioconjugation Strategies Utilizing this compound Derived Constructs

Bioconjugation, the process of linking biomolecules to other molecules, is a cornerstone of modern biotechnology, used in drug delivery, diagnostics, and fundamental biological studies. chemimpex.com Constructs derived from this compound, particularly those functionalized with an aminooxy group, are exceptionally well-suited for these applications. univie.ac.at

The key reaction is the oxime ligation, a chemoselective reaction between the aminooxy group on the homoserine-derived building block and an aldehyde or ketone on a target molecule. researchgate.netiris-biotech.de This reaction is highly efficient and bioorthogonal, meaning it proceeds under mild, aqueous conditions without cross-reacting with other functional groups typically found in biological systems. univie.ac.at The resulting oxime bond is significantly more stable than a corresponding imine bond. iris-biotech.de

This strategy has been used to:

Synthesize Neoglycopeptides: Peptides containing aminooxy functionalities can be readily ligated to carbohydrates, providing access to libraries of homogeneous glycopeptides for studying the effects of glycosylation. nih.gov

Create Peptide Dimers and Cyclized Peptides: An aminooxy group on one peptide can react with a ketone on another, or two aminooxy groups can be bridged by a dialdehyde (B1249045) linker. researchgate.netiris-biotech.de

Immobilize Peptides: Peptides can be attached to solid surfaces or polymers, such as the conjugation of therapeutic peptides to hyaluronan for targeted drug delivery. researchgate.netnih.gov

Table 3: Applications of Oxime Ligation with Homoserine-Derived Constructs

| Application | Description | Target Molecule Functionality | Reference(s) |

|---|---|---|---|

| Neoglycopeptide Synthesis | Attachment of various sugars to a single peptide backbone. | Aldehyde/Ketone on carbohydrate | nih.gov |

| Peptide Dimerization | Linking two peptide molecules together. | Aldehyde/Ketone on second peptide | researchgate.net |

| Surface Immobilization | Anchoring peptides to biosensors or other materials. | Aldehyde/Ketone on solid support | researchgate.net |

Engineering of Cyclic Peptides and Peptide Macrocycles

This compound is a valuable building block in the chemical synthesis of cyclic peptides and peptide macrocycles, which are of significant interest in drug discovery due to their enhanced stability, binding affinity, and cell permeability compared to their linear counterparts. The utility of this compound lies in the unique reactivity of the homoserine side chain, which can be strategically employed to facilitate macrocyclization.

One of the prominent strategies involves the formation of a depsipeptide, which is a hybrid molecule containing both amide and ester bonds in its backbone. The this compound can be incorporated into a linear peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. embrapa.br The Fmoc group on the N-terminus provides temporary protection, which is removed at each cycle of amino acid addition, while the benzyl ester protects the side-chain hydroxyl group of the homoserine residue.

A key cyclization strategy that can leverage the homoserine residue is the O-to-N acyl shift. rsc.org In this approach, a linear precursor is synthesized where an ester bond (O-acyl isopeptide) is formed involving the side-chain hydroxyl group of a residue like homoserine. Following the assembly of the linear depsipeptide, cleavage from the solid support, and cyclization via amide bond formation, a subsequent rearrangement is induced. nih.gov Under specific conditions, typically basic, the O-to-N acyl migration occurs, converting the ester linkage into a more stable amide bond and yielding the final cyclic peptide. rsc.org For instance, the use of 5-oxaproline (B3327250) in peptide synthesis can generate a homoserine depsipeptide that rearranges to a homoserine peptide through this O-to-N acyl shift mechanism. rsc.orgnih.gov

The table below outlines key cyclization strategies where a homoserine residue, derived from a precursor like this compound, can play a critical role.

| Cyclization Strategy | Description | Role of Homoserine |

| O-to-N Acyl Shift | A linear depsipeptide containing an ester bond at the homoserine side chain is synthesized. After head-to-tail cyclization, an intramolecular O-to-N acyl migration is triggered, converting the ester bond into a native peptide bond to form the final macrocycle. rsc.orgnih.gov | The side-chain hydroxyl group serves as the initial site for ester bond formation in the linear precursor. |

| Lactonization (Side-Chain to C-Terminus) | The side-chain hydroxyl group of homoserine can be used to form a lactone (a cyclic ester) by reacting with the C-terminal carboxylic acid of the peptide. This results in a side-chain cyclized peptide. | The hydroxyl group acts as the nucleophile for intramolecular esterification. |

| Thioether Formation (after modification) | The hydroxyl group of the homoserine side chain can be chemically modified into a thiol or a halide, which can then react with another residue (e.g., cysteine or a halo-alkane modified residue) to form a thioether bridge for cyclization. nih.gov | Serves as a chemical handle for introducing functionalities required for specific cross-linking chemistries. |

These methods highlight the versatility of the homoserine side chain. By using this compound, peptide chemists can precisely install this residue into a sequence, positioned to act as a linchpin for forming complex cyclic architectures.

Synthesis of Metal-Binding Amino Acids and Metallopeptides for Chemical Biology Applications

The ability of amino acid residues to chelate metal ions is fundamental to the function of metalloproteins, which are involved in numerous critical biological processes. rsc.orgresearchgate.net The rational design and synthesis of peptides with novel metal-binding capabilities is a burgeoning field in chemical biology, with applications in catalysis, biosensing, and therapeutic agent development. rsc.org this compound serves as an excellent starting platform for the creation of non-proteinogenic, metal-binding amino acids.

The synthetic utility of this compound in this context stems from the reactivity of its side-chain hydroxyl group. This functional group provides a convenient attachment point for various metal-chelating moieties. The synthesis begins with the homoserine derivative, where the hydroxyl group can be activated (e.g., by converting it to a mesylate or tosylate) or directly displaced to introduce a new functional group. This chemical handle allows for the covalent attachment of ligands designed to coordinate with specific metal ions. For example, a synthetic pathway starting from L-homoserine can be used to introduce a salicylaldehyde (B1680747) (SA) tag onto the side chain, which is known to form stable bonds with lysine (B10760008) residues and can also participate in metal coordination. unimi.it

Once the desired chelating group is installed on the homoserine side chain, the resulting novel amino acid, still protected with the Fmoc group at its N-terminus, can be directly incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). embrapa.br This allows for the precise placement of the metal-binding residue within a peptide, enabling the construction of custom metallopeptides with tailored functions.

The table below presents examples of chelating groups that can be synthetically attached to a homoserine side chain to create metal-binding amino acids.

| Chelating Moiety | Target Metal Ions (Examples) | Potential Application | Synthetic Approach from Homoserine |

| Bipyridine | Ru(II), Fe(II), Cu(I) | Photocatalysis, Biosensors | Williamson ether synthesis with a hydroxymethyl bipyridine derivative. |

| Catechol | Fe(III), Ti(IV) | Bio-adhesives, Metal sequestration | Ether linkage formation with a protected dihydroxybenzyl group. |

| Iminodiacetic Acid (IDA) | Ni(II), Cu(II), Zn(II) | Immobilized metal affinity chromatography (IMAC), Protein purification | Alkylation of the hydroxyl group with a protected IDA derivative. |

| Salicylaldehyde | Various transition metals | Reversible covalent inhibitors, Catalysis | Conversion of the side-chain hydroxyl to an amine, followed by reaction with a salicylaldehyde derivative. unimi.it |

By leveraging the chemical tractability of the homoserine side chain, this compound provides a gateway to expanding the chemical diversity of peptides, facilitating the development of sophisticated metallopeptides for a wide array of applications in chemical biology. researchgate.net

Research Applications and Functional Studies of N Fmoc L Homoserine Benzyl Ester Derived Peptides and Analogs

Modulation of Peptide Conformation and Proteolytic Stability through Homoamino Acid Incorporation

The introduction of homoamino acids, such as homoserine, into peptide sequences is a strategic approach to influence their three-dimensional structure and enhance their resistance to enzymatic degradation. The additional methylene (B1212753) group in the side chain of homoserine compared to serine can alter the local backbone conformation and sterically hinder the approach of proteases.

Research has demonstrated that modifying peptides with non-standard amino acids can significantly increase their stability. For instance, the replacement of disulfide bonds with more stable ether bridges, a process that can be facilitated by homoserine derivatives, results in peptide mimics with significant stability under both reducing and oxidizing conditions. acs.org One study showed that while a native peptide was largely reduced in the presence of dithiothreitol (B142953) (DTT), its ether-containing mimic showed significantly less reduction, highlighting the enhanced stability. acs.org

Furthermore, the incorporation of other modified amino acids, such as α-trifluoromethyl-substituted amino acids, has been shown to confer absolute stability to peptides against certain proteases like α-chymotrypsin, particularly when placed at the P1 position of the cleavage site. nih.gov This principle of using non-proteinogenic amino acids to enhance proteolytic stability is a cornerstone of modern peptide drug design, aiming to increase the in vivo half-life of therapeutic peptides. nih.gov

Table 1: Impact of Homoamino Acid Incorporation on Peptide Stability

| Peptide Modification | Effect on Stability | Reference |

|---|---|---|

| Ether bridge (disulfide mimic) | Increased resistance to reduction and oxidation | acs.org |

| α-Trifluoromethyl substitution | Absolute stability against α-chymotrypsin at P1 site | nih.gov |

Influence on Hydrophobicity and Biological Performance of Peptide Constructs

In the context of antimicrobial peptides, a clear relationship exists between hydrophobicity and activity. An optimal level of hydrophobicity is often required for high antimicrobial efficacy, with deviations leading to a dramatic decrease in activity. chemimpex.com This is because excessive hydrophobicity can lead to peptide self-association, hindering their ability to reach their target on the bacterial cell. chemimpex.com Therefore, the ability to fine-tune hydrophobicity through the incorporation of amino acids like homoserine and its analogs is a valuable tool in designing peptides with specific biological performance.

Table 2: Relationship Between Peptide Hydrophobicity and Biological Activity

| Hydrophobicity Level | Effect on Antimicrobial Activity | Rationale | Reference |

|---|---|---|---|

| Optimal | High | Effective interaction with bacterial membranes | chemimpex.com |

| Sub-optimal (low) | Decreased | Insufficient membrane perturbation | chemimpex.com |

Applications in Protein Engineering for Enhanced Functional Properties and Activity

Protein engineering aims to design new proteins or modify existing ones to have desired functions, such as enhanced stability, activity, or specificity. pnei-it.com The incorporation of unnatural amino acids like homoserine is a powerful strategy in this field. nih.gov N-Fmoc-L-homoserine benzyl (B1604629) ester serves as a valuable building block in solid-phase peptide synthesis (SPPS) for creating these engineered proteins. mdpi.com

A notable application is the use of homoserine as a precursor for aspartic acid in the synthesis of complex glycopeptides, such as those found in proteoglycans. nih.gov This strategy overcomes challenges associated with the direct incorporation of aspartic acid, which can lead to undesirable side reactions. nih.gov The mild oxidation of homoserine to aspartic acid within the peptide backbone allows for the successful synthesis of O-sulfated glycopeptides, which are crucial for studying protein interactions and functions. nih.gov

Furthermore, the principles of protein engineering have been applied to improve the production of L-homoserine itself in microbial systems like Escherichia coli. nih.govwikipedia.orgnih.gov By modifying metabolic pathways and relieving feedback inhibition of key enzymes like homoserine dehydrogenase, researchers have significantly increased the yield of this valuable amino acid, ensuring its availability for applications in peptide synthesis and biotechnology. nih.govescholarship.org

Table 3: Examples of Protein Engineering Applications Involving Homoserine

| Application | Approach | Outcome | Reference |

|---|---|---|---|

| Synthesis of O-sulfated glycopeptides | Using homoserine as a protected precursor for aspartic acid | Successful synthesis of complex glycopeptides, avoiding side reactions | nih.gov |

| Enhanced L-homoserine production | Metabolic engineering of E. coli, modifying enzymes like homoserine dehydrogenase | Increased yield of L-homoserine for biotechnological use | nih.govnih.govescholarship.org |

Utility in the Elucidation of Amino Acid Modifying Enzymes and Biological Pathways

Peptides and their analogs derived from homoserine are instrumental in studying the function of amino acid modifying enzymes and dissecting biological pathways. The structural similarity of homoserine to other amino acids allows it to act as a substrate or inhibitor for various enzymes, providing insights into their mechanisms.

For example, L-homoserine is a substrate for homoserine kinase, an enzyme that phosphorylates it to produce a precursor for threonine biosynthesis. mdpi.com It is also a substrate for homoserine O-succinyltransferase in the methionine biosynthesis pathway. mdpi.com By using homoserine and its analogs in enzymatic assays, researchers can characterize the activity and specificity of these enzymes.

Furthermore, N-acyl-homoserine lactones (AHLs), which are derivatives of homoserine, are key signaling molecules in bacterial quorum sensing. These molecules regulate gene expression in response to population density, controlling processes like biofilm formation and virulence. The study of AHLs and the enzymes that synthesize and degrade them, such as AHL lactonases and acylases, is crucial for understanding bacterial communication and developing strategies to disrupt it, for instance, in pathogenic bacteria. Homoserine lactones have also been shown to support the growth of certain parasites by acting as a source of threonine, highlighting their role in inter-species interactions.

Explorations in Neuroscience Research Utilizing Homoserine-Derived Peptides for Neurotransmitter System Studies

The brain utilizes a diverse array of peptide neurotransmitters to regulate its complex functions. nih.govnih.gov While the direct use of N-Fmoc-L-homoserine benzyl ester derived peptides in extensive neurotransmitter system studies is an emerging area, the established roles of related peptides and the chemical tractability of homoserine highlight its potential in neuroscience research.

A compelling example is homocarnosine (B1673341), a brain-specific dipeptide composed of γ-aminobutyric acid (GABA) and L-histidine. nih.gov Though not directly synthesized from this compound in the cited study, its structural relation and presence in the brain underscore the significance of homoserine-like structures in neurological processes. Studies have shown that homocarnosine exhibits antioxidant and muscle-fiber-cell viability activities, suggesting its potential as a bioactive peptide in the nervous system. nih.gov

The synthesis of peptides containing homoserine is well-established, providing a platform for creating novel molecular probes to study neurotransmitter systems. acs.org For instance, Fmoc-L-serine benzyl ester, a close analog, is already utilized in neuroscience research to explore neurological pathways and potential treatments for neurodegenerative diseases. mdpi.com Given that peptides can cross the blood-brain barrier and interact with specific receptors, homoserine-derived peptides represent a promising class of molecules for investigating and potentially modulating the activity of neurotransmitter systems like the glutamatergic and GABAergic systems. The ability to synthesize a wide variety of homoserine-containing peptides opens the door to future explorations of their roles in both normal brain function and neurological disorders.

Future Directions and Emerging Research Avenues in N Fmoc L Homoserine Benzyl Ester Chemistry

Advancements in High-Throughput Synthesis and Combinatorial Library Generation for Drug Discovery and Chemical Biology

The discovery of new drugs and chemical probes often relies on screening large collections of molecules, known as combinatorial libraries, for biological activity. nih.gov N-Fmoc-L-homoserine benzyl (B1604629) ester and its derivatives are valuable building blocks for generating such libraries, particularly for peptides and peptidomimetics.

High-throughput synthesis (HTS) leverages automation and parallel processing to rapidly produce thousands of distinct compounds. nih.gov Solid-phase peptide synthesis (SPPS) is particularly well-suited for HTS, as the growing peptide is anchored to a resin, simplifying purification after each reaction step. biosynth.com

A significant area of research involving homoserine derivatives is the study of quorum sensing (QS) in Gram-negative bacteria. researchgate.net QS is a cell-to-cell communication system that relies on signaling molecules, primarily N-acyl homoserine lactones (AHLs). researchgate.netresearchgate.net By coordinating gene expression, QS controls bacterial virulence and biofilm formation, making it an attractive target for new anti-infective therapies. researchgate.net

Researchers have developed high-throughput screens to identify inhibitors of AHL synthase enzymes, which are responsible for producing the signaling molecules. nih.gov These screens often employ enzyme-coupled assays where the production of a reaction byproduct, such as 5'-methylthioadenosine (MTA), is linked to a fluorescent or colorimetric signal. nih.gov Using this method, libraries of compounds, which can be generated using building blocks like N-Fmoc-L-homoserine benzyl ester, are screened to find potential inhibitors. nih.gov

| Component | Purpose in High-Throughput Screening (HTS) for AHL Synthase Inhibitors |

| Acyl-HSL Synthase (e.g., BmaI1) | The target enzyme whose inhibition is sought. |

| S-adenosyl-L-methionine (SAM) | A substrate for the synthase enzyme. |

| Acyl-ACP | The acyl group donor substrate for the synthase. |

| Compound Library | A large collection of diverse small molecules or peptides to be tested for inhibitory activity. |

| Coupling Enzymes (e.g., Nuh, Ade, XO, HRP) | A series of enzymes that convert a reaction byproduct (MTA) into a detectable signal. |

| Detection Reagent (e.g., ADHP) | A substrate that is converted into a fluorescent product (resorufin) by the coupling enzymes. |

The ability to synthesize large, diverse libraries of homoserine-containing molecules is crucial for discovering new leads in drug development and for creating molecular tools to explore complex biological systems like bacterial communication. nih.govnih.gov

Integration into Advanced Materials Science and Supramolecular Chemistry Applications

The unique chemical properties of amino acids and peptides make them excellent candidates for the bottom-up construction of advanced materials and supramolecular assemblies. Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. bath.ac.ukbeilstein-journals.org

Peptides can be designed to self-assemble into highly ordered nanostructures like fibers, tubes, and hydrogels. These biomaterials have applications in tissue engineering, drug delivery, and nanotechnology. The side chains of the amino acid residues, including the hydroxyl group of homoserine, play a critical role in directing these self-assembly processes through specific interactions.

This compound can be incorporated into peptide sequences designed for materials applications. The Fmoc group itself is known to promote self-assembly into gel-like structures through π-π stacking. Furthermore, the homoserine side chain offers a site for further functionalization, allowing for the attachment of other molecules or for tuning the material's properties.

Recent research has also explored the role of subtle, non-covalent forces in the structure of homoserine derivatives themselves. For example, studies on N-acyl homoserine lactones have proposed the existence of an n→π* interaction between the lone pair of an oxygen atom and the π-system of an adjacent amide bond, which can affect the molecule's conformation and stability. researchgate.net Understanding and harnessing such interactions is a key aspect of molecular design in supramolecular chemistry.

The integration of homoserine-containing peptides into metal-organic frameworks (MOFs) is another emerging area. bath.ac.uk MOFs are porous materials constructed from metal ions linked by organic molecules. Peptides can be incorporated as the linking units or encapsulated within the pores, creating functional materials for catalysis, separation, or controlled release of guest molecules. bath.ac.uk

Interdisciplinary Research at the Confluence of Synthetic Chemistry, Chemical Biology, and Molecular Design

The future of research involving this compound lies at the intersection of multiple scientific disciplines. Advances in one area directly fuel progress in others, creating a synergistic research cycle.

Synthetic Chemistry: Organic chemists continue to develop more efficient and versatile methods for peptide synthesis and for creating novel amino acid building blocks. springernature.com This includes not only new protecting groups but also innovative molecular scaffolds, such as oxetane-modified peptidomimetics, which replace a backbone amide bond with a non-cleavable oxetane (B1205548) ring to improve proteolytic stability. ljmu.ac.uk The synthesis of these complex building blocks is the starting point for all further applications. ljmu.ac.uk

Chemical Biology: Armed with these advanced synthetic tools, chemical biologists can design and create sophisticated molecules to probe and manipulate biological processes with high precision. nih.gov For example, synthesizing libraries of homoserine lactone analogues allows for the systematic investigation of quorum sensing, helping to identify the key structural features required for receptor binding and activation or inhibition. researchgate.net

Molecular Design: This field integrates computational modeling and a deep understanding of molecular interactions to rationally design molecules with desired properties. By understanding the supramolecular forces that govern peptide self-assembly or the specific interactions between a ligand and its protein target, scientists can design new materials and therapeutic candidates more effectively. researchgate.netljmu.ac.uk

The journey from designing a novel molecule on a computer, to its synthesis in the lab using tools like this compound, to its ultimate application in studying a biological system or creating a new material, exemplifies the power of this interdisciplinary approach.

Q & A

Q. What are the standard synthetic routes for preparing N-Fmoc-L-homoserine benzyl ester in peptide chemistry?

- Methodological Answer : this compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by benzyl esterification of the hydroxyl group in homoserine. Key steps include:

- Protection : React L-homoserine with Fmoc-Cl (Fmoc-chloride) under alkaline conditions (pH 8–9) to introduce the Fmoc group .

- Esterification : Use benzyl bromide or benzyl alcohol with a coupling agent (e.g., DCC/DMAP) to form the benzyl ester .

- Purification : Employ flash chromatography or preparative HPLC to isolate the product, with purity confirmed by NMR or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use gloves, protective eyewear, and lab coats to avoid skin contact. Conduct reactions in a fume hood due to potential irritants like benzyl derivatives .

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the benzyl ester or Fmoc group degradation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and benzyl ester signals (δ 5.1–5.3 ppm) .

- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorption) .

- Mass Spectrometry : Validate molecular weight (CHNO; theoretical MW 431.5) using ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and stoichiometry (Fmoc-Cl:homoserine ratios). Evidence suggests DMF at 0°C improves Fmoc protection efficiency .

- Catalyst Optimization : Replace traditional coupling agents (DCC) with greener alternatives like EDC/HOBt to reduce side reactions .

Q. What strategies address stability challenges during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

- Side-Chain Stability : The benzyl ester group may undergo premature cleavage under acidic SPPS conditions. Mitigate this by using milder deprotection reagents (e.g., 20% piperidine in DMF) and monitoring with Kaiser tests .

- Aggregation Prevention : Incorporate solubilizing agents (e.g., HMPA) during coupling steps to reduce steric hindrance from the bulky Fmoc group .

Q. How do researchers resolve contradictions in reported bioactivity data for benzyl ester-containing peptides?

- Methodological Answer :

- Mechanistic Studies : Compare the hydrolysis kinetics of the benzyl ester in different biological matrices (e.g., plasma vs. lysosomal enzymes). Studies on similar compounds show benzyl esters hydrolyze slowly in plasma but rapidly in intracellular environments, impacting activity profiles .

- Structure-Activity Relationships (SAR) : Systematically modify the homoserine backbone (e.g., substituting β-homoserine with γ- or δ-variants) to isolate contributions of ester hydrophobicity vs. stereochemistry .

Q. What advanced applications leverage the benzyl ester group in protein engineering?

- Methodological Answer :

- Site-Specific Modifications : Use the benzyl ester as a latent reactive handle for post-translational modifications. For example, enzymatic or chemical cleavage releases free hydroxyl groups for conjugation with fluorophores or PEG chains .

- Prodrug Design : Incorporate this compound into peptide prodrugs, where the benzyl ester enhances membrane permeability and is hydrolyzed intracellularly to release active drug moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.